molecular formula C12H21NO7 B1270832 ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid CAS No. 293302-31-5

((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid

Cat. No. B1270832
M. Wt: 291.3 g/mol
InChI Key: PXAKWBDTOCTFOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds similar to Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid often involves intricate steps that require precise control over reaction conditions. For example, the synthesis of 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid involves the carboxylation of s[2-(dimethylamino)-5-methylphenyl]-methyllithium with gaseous CO2, showcasing a method that could be relevant for synthesizing structurally complex acids (Khristolyubov et al., 2021).

Molecular Structure Analysis

The detailed molecular structure analysis is pivotal for understanding the chemical behavior of such compounds. X-ray diffraction data often play a crucial role in elucidating the precise molecular geometry, which in turn informs the reactivity and potential applications of the compound. For example, the synthesis and structure analysis of DyIII 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetate complexes provide insights into the coordination chemistry and molecular architecture of similar complex organic structures (Khristolyubov et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid and its derivatives are characterized by their versatility. For instance, the iron-catalyzed selective oxidation of N-methyl amines to methylene-bridged bis-1,3-dicarbonyl compounds illustrates the type of chemical transformations that such compounds can undergo (Li et al., 2009).

Scientific Research Applications

1. Base-catalyzed diborylation of alkynes

  • Application Summary: This compound is used in the synthesis of cis-1,2-bis (boryl)alkenes. It’s an efficient, transition-metal free, and practical approach to create cis-bis (boryl)alkenes from various alkynes .
  • Methods of Application: The process involves the use of a catalytic amount of K2CO3 under mild conditions . Tetrasubstituted alkenes and phenanthrene derivatives are then readily constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .
  • Results or Outcomes: The process results in the creation of cis-bis (boryl)alkenes from various alkynes .

2. Synthesis and Applications of Betti Base Derivatives

  • Application Summary: This compound is used in the synthesis of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives . The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands .
  • Methods of Application: Various methods have been reported for the synthesis of aminobenzylnaphthol (Betti base) and bis-Betti base derivatives using various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .
  • Results or Outcomes: The most important area of application of the non-racemic aminonaphthols prepared in this manner is their use in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries . Some of these products or the starting bifunctional compounds possess biological activity .

3. Synthesis of Bis(Pyrazolyl)Methanes

  • Application Summary: This compound is used in the synthesis of bis(pyrazolyl)methanes . These derivatives have attracted interest because they exhibit a wide range of biological activities .
  • Methods of Application: There are two main strategies to the synthesis of bis(pyrazolyl)methane derivatives. The first involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes, and the second approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazins and aldehydes .
  • Results or Outcomes: These derivatives exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents . In addition, these derivatives are applied as fungicides, analgesic, pesticides, insecticides, and as the chelating and extracting reagents for different metal ions .

4. Electronic Applications of Bis-Adduct Isomers

  • Application Summary: This compound is used in the synthesis of bis-adduct isomers of Phenyl-C61 Butyric Acid Methyl Ester . These isomers have applications in the field of electronics .
  • Methods of Application: The specific methods of application are not detailed in the source . For more detailed information, I recommend referring to the original research articles or consulting with a specialist in the field.
  • Results or Outcomes: The outcomes of this application are not detailed in the source . For more detailed information, I recommend referring to the original research articles or consulting with a specialist in the field.

5. Synthesis of Alternative Plasticizer

  • Application Summary: This compound is used in the synthesis of alternative plasticizer bis(2-ethylhexyl) terephthalate . This plasticizer has a broad spectrum of applications in plasticization processes .
  • Methods of Application: The synthesis involves the use of inexpensive Brønsted acidic ionic liquids based on trimethylamine and sulfuric acid as both solvents and catalysts . The utilization of 50 mol % of Brønsted ionic liquid led to the full conversion of terephthalic acid after 8 hours of reaction at 120 °C .
  • Results or Outcomes: The advantage of the presented reaction system is based on the formation of a biphasic system during the reaction . This phenomenon helps overcome the equilibrium of the reaction and drives it towards a high yield of product . The presented new approach is proposed as a safe, cost-effective, and alternative method to conventional processes with organometallic compounds that, in turn, leads to greener and a more economically viable technology .

Safety And Hazards

The compound is classified as an irritant . It should be handled with appropriate safety measures to prevent skin and eye contact.

properties

IUPAC Name

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO7/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6/h7H2,1-6H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAKWBDTOCTFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373172
Record name {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid

CAS RN

293302-31-5
Record name {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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